1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Descripción
Propiedades
IUPAC Name |
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-30-18-8-6-16(7-9-18)10-13-24-22(28)17-11-14-27(15-12-17)23(29)21-19-4-2-3-5-20(19)25-26-21/h2-9,17H,10-15H2,1H3,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJXKOIIBNRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide typically involves the following steps:
Formation of Indazole-3-carboxylic Acid: The starting material, indazole, undergoes a carboxylation reaction to form indazole-3-carboxylic acid.
Formation of Indazole-3-carbonyl Chloride: Indazole-3-carboxylic acid is then converted to indazole-3-carbonyl chloride using thionyl chloride or oxalyl chloride.
Coupling with Piperidine Derivative: The indazole-3-carbonyl chloride is reacted with N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Heterocyclic Core Modifications
Astemizole Analogues (A2)
- Structure : 1-[2-(4-Methoxyphenyl)ethyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine
- Key Differences : Replaces indazole with benzimidazole and lacks the carbonyl group.
- Activity : A2 is an astemizole analogue with antihistaminic (H1 receptor antagonism) properties due to the benzimidazole-2-amine motif .
- Implications: The indazole-3-carbonyl group in the target compound may shift activity away from histamine receptors toward other targets, such as ion channels or cannabinoid receptors .
Indole-2-carbonyl Derivatives (e.g., 27e–27i)
- Structure : Feature indole-2-carbonyl groups and varied side chains (e.g., pyridinyl ethyl, imidazolyl methyl).
- Key Differences : Indole vs. indazole core; substituents like 4-chlorobenzyl enhance lipophilicity.
- Activity : These compounds inhibit neurotropic alphavirus replication, with potency influenced by side-chain electronics (e.g., pyridin-4-yl ethyl in 27g showed 80% yield and likely optimized binding) .
- Implications : The indazole-3-carbonyl group in the target compound may offer distinct steric or electronic interactions compared to indole derivatives.
Side-Chain Variations
Piperidine-4-carboxamides with Naphthalene Groups (e.g., (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide)
- Structure : Naphthalene substituents on the piperidine core.
- Key Differences : Bulky naphthalene vs. indazole-carbonyl; fluorobenzyl vs. 4-methoxyphenethyl.
- Activity : Evaluated as SARS-CoV-2 inhibitors, suggesting versatility of the piperidine-4-carboxamide scaffold in targeting viral proteases or host receptors .
Actividad Biológica
1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its structural components, particularly the indazole moiety and the piperidine ring. These structures are known to interact with various biological targets, leading to significant pharmacological effects.
Key Mechanisms:
- Inhibition of Tumor Growth: The compound has shown potential as an antitumor agent. For instance, indazole derivatives have been reported to inhibit PLK4, a protein kinase involved in cell division, with some derivatives demonstrating nanomolar potency against cancer cell lines .
- Dopamine Receptor Agonism: Research indicates that compounds containing methoxyphenyl groups can modulate dopamine receptor activity. The specific interactions of this compound with D3 dopamine receptors have been explored, showing selective agonistic properties .
Antitumor Activity
The compound's efficacy against various cancer types was evaluated through in vitro and in vivo studies. Below is a summary table of its antitumor activity based on IC50 values:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 0.64 | PLK4 inhibition |
| KMS-12 BM (Myeloma) | 1.4 | Antiproliferative activity |
| SNU16 (Gastric) | 0.77 | FGFR1 inhibition |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Dopamine Receptor Activity
The interaction with dopamine receptors was characterized by evaluating the EC50 values for D3 and D2 receptors:
| Receptor Type | EC50 (nM) | Emax (% Control) |
|---|---|---|
| D3R (Agonist) | 710 ± 150 | 102 ± 4.2 |
| D2R (Inactive) | >100,000 | ND |
This data indicates a selective action towards the D3 receptor, which could have implications for treating disorders related to dopaminergic signaling .
Case Studies
Several studies have highlighted the therapeutic potential of indazole derivatives similar to this compound:
- Study on Antiproliferative Effects: A series of indazole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. Compounds were found to exhibit IC50 values ranging from nanomolar to micromolar levels, showcasing their potential as anticancer agents .
- Dopamine Receptor Modulation: A study focusing on the modulation of dopamine receptors demonstrated that certain derivatives could promote β-arrestin translocation and G protein activation selectively at D3 receptors, indicating their potential role in treating neurological disorders .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(1H-indazole-3-carbonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide?
Methodological Answer:
The synthesis typically involves coupling the indazole-3-carboxylic acid moiety with the piperidine-4-carboxamide scaffold. Key steps include:
Activation of the indazole-3-carboxylic acid using carbodiimide reagents (e.g., EDCI or DCC) with HOBt to form an active ester.
Reaction with the amine group of N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide under inert conditions (e.g., nitrogen atmosphere) in anhydrous DMF or DCM.
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Optimization involves:
- Temperature control : Lower temperatures (0–5°C) during coupling to minimize side reactions.
- Solvent selection : Anhydrous DCM reduces hydrolysis risks compared to DMF.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling efficiency.
- Real-time monitoring : TLC or HPLC tracks reaction progress. Post-synthesis, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) ensures purity >98% .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR verify proton environments and carbon backbone (e.g., indazole C=O at ~165 ppm, piperidine CH at 1.5–2.5 ppm).
- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H] expected for CHNO).
- HPLC : Purity assessment using UV detection at 254 nm .
Advanced: How can stereochemical or polymorphic variations be resolved?
Methodological Answer:
- X-ray crystallography : Determines absolute configuration and crystal packing.
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Differential Scanning Calorimetry (DSC) : Identifies polymorphs via melting point and enthalpy differences .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The indazole-piperidine scaffold is linked to cannabinoid receptor (CB1/CB2) modulation. Initial screening involves:
- In vitro binding assays : Competitive displacement of H-CP55,940 in HEK-293 cells expressing CB1/CB2.
- Functional assays : cAMP accumulation or β-arrestin recruitment to assess agonist/antagonist activity .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Substitution patterns : Replace the 4-methoxyphenyl group with fluorophenyl ( ) to enhance metabolic stability.
- Bioisosteric replacement : Swap indazole with pyrazole () to evaluate receptor selectivity.
- In silico docking : Use AutoDock Vina to predict binding poses with CB1 (PDB: 5TGZ) and prioritize synthetic targets .
Basic: How to address contradictory data in receptor affinity studies?
Methodological Answer:
- Assay validation : Ensure consistent cell lines (e.g., CHO vs. HEK-293) and ligand concentrations.
- Purity verification : Impurities >2% (via HPLC) may skew results.
- Orthogonal assays : Compare radioligand binding with functional readouts (e.g., calcium flux) .
Advanced: What methodologies assess metabolic stability and degradation pathways?
Methodological Answer:
- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS.
- Metabolite ID : High-resolution MS/MS fragments degradation products (e.g., demethylation of methoxyphenyl).
- CYP450 inhibition assays : Determine if the compound inhibits CYP3A4/2D6, impacting drug-drug interactions .
Basic: How to evaluate physicochemical properties like solubility and logP?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS (pH 7.4) and calculate logP via octanol-water partitioning.
- HPLC-derived logD : Use a C18 column and correlate retention time with hydrophobicity standards .
Advanced: What strategies improve bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Hydrochloride salts enhance water solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.
- Prodrug design : Esterify carboxyl groups to improve membrane permeability .
Basic: What in vitro models are suitable for toxicity screening?
Methodological Answer:
- MTT assay : Assess cytotoxicity in HepG2 (liver) and HEK-293 (renal) cells.
- hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk .
Advanced: How to design pharmacokinetic studies for translational research?
Methodological Answer:
- Rodent PK : Administer IV/PO doses (1–10 mg/kg), collect plasma at intervals, and quantify via LC-MS/MS.
- Tissue distribution : Autoradiography or whole-body imaging post C-labeling.
- Metabolite profiling : Bile duct cannulation in rats to capture biliary excretion .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Solution stability : Avoid aqueous buffers; use DMSO stocks with desiccants.
- Degradation monitoring : Annual HPLC reanalysis to detect hydrolysis or oxidation .
Advanced: How can computational tools predict off-target effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
